

4-Hexylphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Hexylphenylboronic acid
Cat. No.:	B034669

[Get Quote](#)

An In-depth Technical Guide to **4-Hexylphenylboronic Acid**

Introduction

4-Hexylphenylboronic acid, a member of the arylboronic acid family, is a versatile organic compound with significant applications in organic synthesis, materials science, and medicinal chemistry.^[1] Its utility stems from the presence of the boronic acid functional group, which enables it to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.^[1] The hydrophobic hexyl group attached to the phenyl ring allows for its incorporation into various organic matrices, enhancing the properties of polymers and improving the solubility of active pharmaceutical ingredients.^[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-hexylphenylboronic acid** for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-hexylphenylboronic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

Property	Value	Reference
IUPAC Name	(4-hexylphenyl)boronic acid	[2]
Synonyms	4-Hexylbenzeneboronic acid	[1] [3]
CAS Number	105365-50-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₁₉ BO ₂	[1] [2] [3] [4]
Molecular Weight	206.09 g/mol	[1] [2] [4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	81 - 84 °C	[1]
Purity	≥97%	[3]
SMILES	CCCCC1=CC=C(C=C1)B(O)O	[2]
InChI	InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3	[2]
InChIKey	CFYBKGAFWFRFRJ-UHFFFAOYSA-N	[2]
Storage	Inert atmosphere, 2-8°C or at -20°C	[3] [4]

Reactivity and Key Reactions

Boronic acids are generally mild Lewis acids that are stable and easy to handle, making them important reagents in organic synthesis.[\[6\]](#)[\[7\]](#) The reactivity of **4-hexylphenylboronic acid** is primarily centered around the boronic acid moiety.

2.1 Suzuki-Miyaura Cross-Coupling Reaction

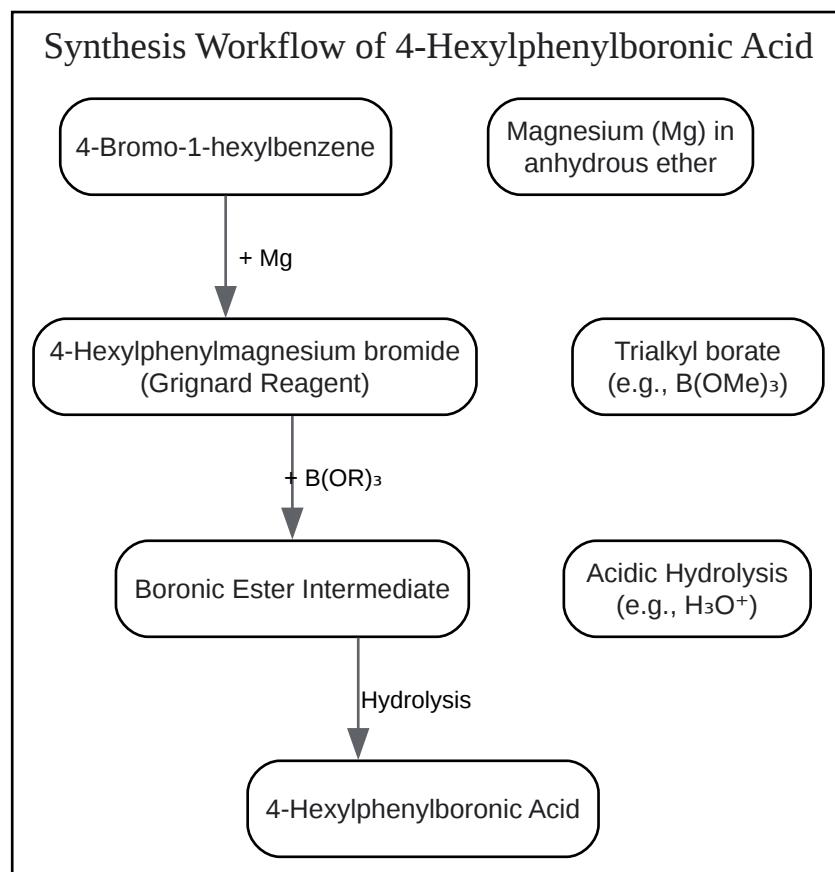
4-Hexylphenylboronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between the phenyl group of the

boronic acid and an organic halide or triflate.[1][8] This reaction is widely used to synthesize biaryls and other complex organic molecules.[7][9]

2.2 Formation of Boronic Esters

Boronic acids react with alcohols and diols to form boronic esters.[6][7] This reversible reaction can be used to protect diols or to modify the properties of the boronic acid for specific applications.[6][7]

2.3 Dehydration to Boroxines


The dehydration of boronic acids, often through heating, leads to the formation of boroxines, which are trimeric anhydrides.[6][7] It is important to note that commercially available arylboronic acids may contain these boroxine anhydrides, which can affect their reactivity.[10]

Experimental Protocols

3.1 General Synthesis of **4-Hexylphenylboronic Acid**

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[7][11]

- Step 1: Formation of the Grignard Reagent: 4-Bromo-1-hexylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form 4-hexylphenylmagnesium bromide.
- Step 2: Reaction with Trialkyl Borate: The Grignard reagent is then added to a solution of a trialkyl borate, such as trimethyl borate or tri-n-butyl borate, at a low temperature (e.g., -78 °C).[11][12]
- Step 3: Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield **4-hexylphenylboronic acid**.[7][12]

[Click to download full resolution via product page](#)

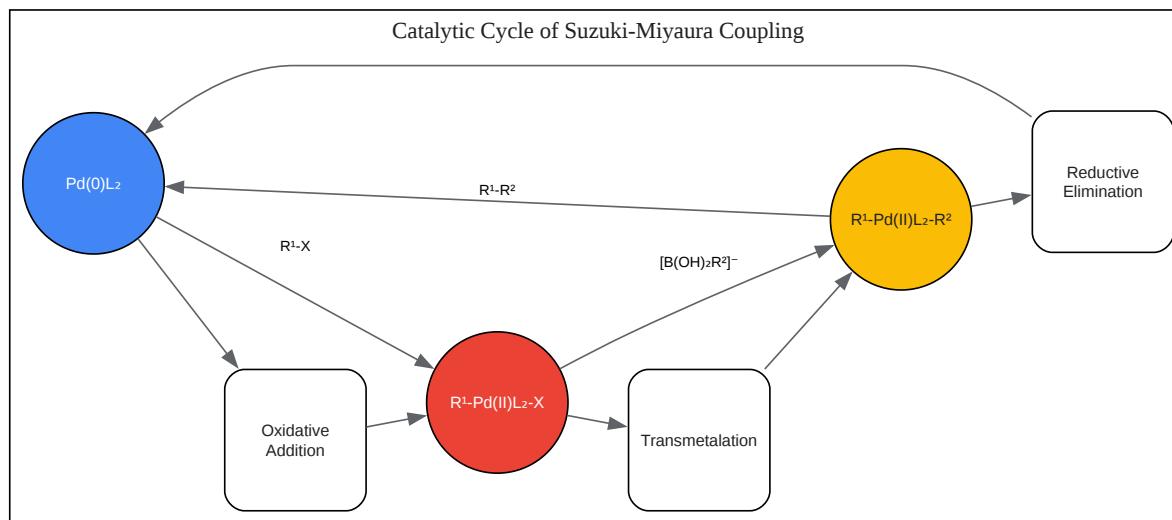
General synthesis workflow for **4-hexylphenylboronic acid**.

3.2 Purification by Recrystallization

To ensure high reactivity, especially in Suzuki-Miyaura coupling, it is often necessary to recrystallize commercial **4-hexylphenylboronic acid** to remove any boroxine anhydrides.[\[10\]](#)

- Procedure: The crude **4-hexylphenylboronic acid** is dissolved in a minimal amount of a hot solvent, such as water or a mixed solvent system.[\[10\]](#) The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

3.3 Protocol for Suzuki-Miyaura Cross-Coupling


The following is a general protocol for the Suzuki-Miyaura cross-coupling of **4-hexylphenylboronic acid** with an aryl bromide.

- Reagents and Materials:

- **4-Hexylphenylboronic acid**
- Aryl bromide
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)[13]
- Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)[8]
- Inert atmosphere (Nitrogen or Argon)

- Procedure:

- To a reaction vessel, add the aryl bromide, **4-hexylphenylboronic acid** (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
- Purge the vessel with an inert gas.
- Add the solvent and degas the mixture.
- Add the palladium catalyst (typically 0.1-5 mol%).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[8]
- After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
- Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

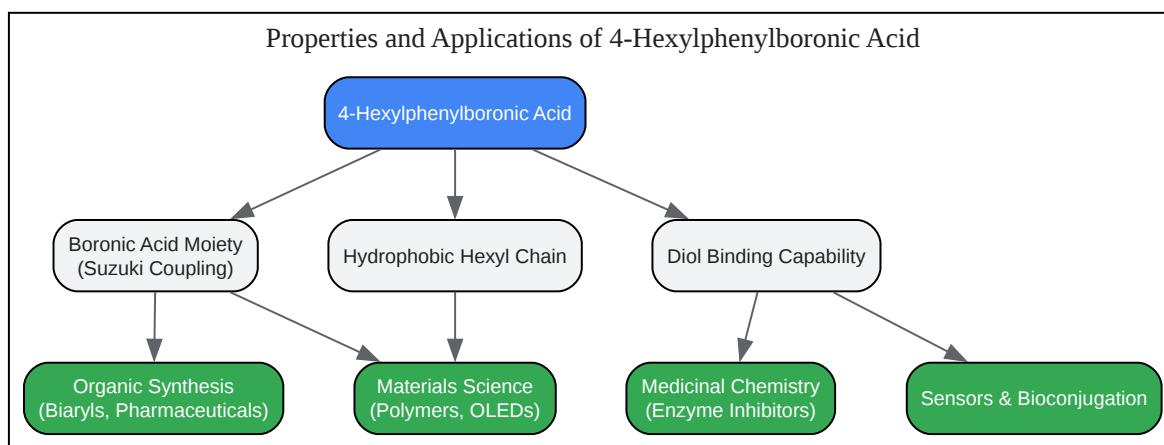
Applications in Research and Drug Development

4-Hexylphenylboronic acid is a valuable tool in various scientific and industrial fields.

4.1 Organic Synthesis

It serves as a fundamental building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.^[1] Its participation in Suzuki-Miyaura coupling allows for the construction of biaryl structures, which are common motifs in many biologically active compounds.

4.2 Materials Science


The hydrophobic hexyl chain makes **4-hexylphenylboronic acid** suitable for incorporation into polymers and other materials.^[1] This can enhance properties such as conductivity and strength, leading to the development of advanced materials like those used in Organic Light Emitting Diodes (OLEDs).^[9]

4.3 Medicinal Chemistry and Drug Development

Phenylboronic acid derivatives have gained attention for their biological activity and potential applications in targeted cancer therapy.^[14] They can act as enzyme inhibitors, for example, by targeting proteasomes, which are involved in cancer cell growth.^[14] The ability of boronic acids to reversibly bind to diols is also exploited in the development of sensors for carbohydrates like glucose and in drug delivery systems.^{[1][15]}

4.4 Bioconjugation and Sensor Technology

In biochemistry, **4-hexylphenylboronic acid** can be used to modify biomolecules, such as proteins and nucleic acids.^[1] This allows for the attachment of functional groups for applications in drug delivery and diagnostics.^[1] Furthermore, its ability to bind with diols makes it a candidate for use in sensors designed to detect sugars and other biomolecules.^[1]

[Click to download full resolution via product page](#)

Relationship between properties and applications.

Safety and Handling

According to GHS hazard statements, **4-hexylphenylboronic acid** causes skin irritation and serious eye irritation.^[2] It may also cause respiratory irritation.^[2] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.^[3]^[4]

Conclusion

4-Hexylphenylboronic acid is a highly valuable and versatile chemical compound with a broad range of applications. Its unique combination of a reactive boronic acid group and a hydrophobic alkyl chain makes it an essential building block in the synthesis of advanced materials, complex organic molecules, and potential therapeutic agents. A thorough understanding of its chemical properties and reactivity is crucial for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
 - 2. 4-Hexylphenylboronic Acid | C12H19BO2 | CID 4197864 - PubChem [pubchem.ncbi.nlm.nih.gov]
 - 3. 4-Hexylphenylboronic Acid - Lead Sciences [lead-sciences.com]
 - 4. usbio.net [usbio.net]
 - 5. boronmolecular.com [boronmolecular.com]
 - 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
 - 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
 - 8. youtube.com [youtube.com]
 - 9. nbinno.com [nbino.com]

- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [4-Hexylphenylboronic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034669#4-hexylphenylboronic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com